2,6-dichloropyridine-3-thiol
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Overview
Description
2,6-Dichloropyridine is an aryl chloride and a chloropyridine with the formula C5H3Cl2N . It is a white solid and is one of six isomers of dichloropyridine . It serves as a precursor to the antibiotic enoxacin .
Synthesis Analysis
The synthesis of 2,6-dichloropyridine involves the direct reaction of pyridine with chlorine . In a study, the oxidation of 2,6-dichloropyridine as a starting material gave a pyridine N-oxide derivative which was subjected to nitration followed by reduction . Another approach involves the use of pentachloropyridine in organic synthesis . Pentachloropyridine is highly reactive toward nucleophilic attack due to its electron-deficient nature, and in principle, all halogen atoms may be displaced by nucleophiles .Molecular Structure Analysis
Conceptual density functional theory (CDFT) has been employed to compare the electrophilic and nucleophilic characters of the given atomic sites in the complete series of dichloropyridines (DCPs) as ambiphilic molecules . In 2,6-dichloropyridine, C5 has the most nucleophilic character .Chemical Reactions Analysis
Depending on the position of chlorines in each isomer, electrophilic or nucleophilic attack may occur at the particular sites . Many factors including the nature of the nucleophile, reaction condition, and solvent can have significant influences in the regiochemistry of the reactions of this heteroaromatic compound .Physical and Chemical Properties Analysis
2,6-Dichloropyridine has a melting point of 83-86°C and a boiling point of 211-212°C . It is stable under normal conditions .Safety and Hazards
Future Directions
The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The presence of nitro groups tends to decrease the heat of formation but contributes markedly to the overall energetic performance . Therefore, the future directions of 2,6-dichloropyridine could involve its use in the synthesis of novel insensitive explosives .
Mechanism of Action
Target of Action
It’s known that 2,6-dichloropyridine, a closely related compound, serves as a precursor to the antibiotic enoxacin, as well as the drug anpirtoline and the antifungal liranaftate . These drugs target various enzymes and receptors in the body, suggesting that 2,6-Dichloropyridine-3-thiol may have similar targets.
Mode of Action
Chlorinated pyridines are known to be highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that this compound might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
For instance, enoxacin, a drug synthesized from 2,6-Dichloropyridine, inhibits bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Result of Action
Based on the known effects of related compounds, it’s plausible that it could have antimicrobial, antifungal, and neurological effects .
Action Environment
Factors such as ph, temperature, and the presence of other chemicals could potentially affect its reactivity and stability .
Properties
IUPAC Name |
2,6-dichloropyridine-3-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NS/c6-4-2-1-3(9)5(7)8-4/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZAMUQWIVKQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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